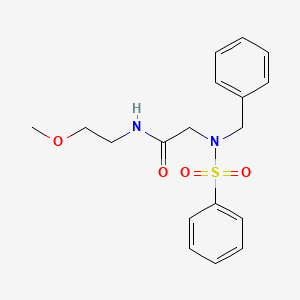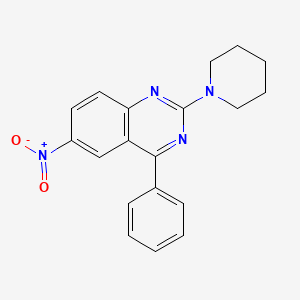![molecular formula C17H20N2O3S B5125985 3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)
3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and conditions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Applications De Recherche Scientifique
Antibacterial Agents
Compounds with the 1,3-benzothiazol-2-yl structure have been synthesized and used as potent antibacterial agents . They have been screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .
Anticancer Agents
Benzothiazole derivatives have been found to exhibit remarkable anticancer activity . The quinazoline nucleus, which is present in many benzothiazole derivatives, is the scaffold of many antitumor drugs mainly acting as inhibitors of tyrosine kinase receptors .
Anti-inflammatory and Analgesic Agents
Benzothiazole compounds have been developed and screened for anti-inflammatory and analgesic activities . They have also been evaluated for their ulcerogenic and lipid peroxidation activities .
Antidiabetic Agents
Benzothiazole derivatives have been used in the treatment of diabetes . They have been found to exhibit significant antidiabetic activity .
Antifungal Agents
Benzothiazole compounds have been used as antifungal agents . They have been found to exhibit significant antifungal activity .
Antiviral Agents
Benzothiazole derivatives have been used in the treatment of viral infections . They have been found to exhibit significant antiviral activity .
Antioxidant Agents
Benzothiazole compounds have been used as antioxidant agents . They have been found to exhibit significant antioxidant activity .
Enzyme Inhibitors
Benzothiazole derivatives have been used as inhibitors of several enzymes . They have been found to exhibit significant enzyme inhibitory activity .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-16(2)10(8-9-17(16,3)14(21)22)13(20)19-15-18-11-6-4-5-7-12(11)23-15/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSDTCHANCPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)



![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)

![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)